1-(5-Chloro-2-(fluoromethoxy)phenyl)propan-2-one is an organic compound classified as a substituted phenylpropanone. Its molecular formula is and it features both chloro and fluoromethoxy substituents on the phenyl ring. This compound has garnered interest in various scientific fields due to its potential applications in organic synthesis and medicinal chemistry.
The compound can be synthesized through various chemical reactions, primarily involving the reaction of specific aromatic precursors with ketones or aldehydes. It is commercially available from chemical suppliers and is used in research settings for further synthesis and study.
1-(5-Chloro-2-(fluoromethoxy)phenyl)propan-2-one falls under the category of organic compounds, specifically within the subcategories of ketones and halogenated compounds. Its structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
The synthesis of 1-(5-Chloro-2-(fluoromethoxy)phenyl)propan-2-one can be accomplished through several methods, with one common approach being the aldol condensation reaction. This involves the following steps:
Industrial methods may utilize advanced catalysts and optimized conditions to enhance yield and purity. For example, phase transfer catalysts can improve reaction rates by facilitating the interaction between reactants in different phases.
The molecular structure of 1-(5-Chloro-2-(fluoromethoxy)phenyl)propan-2-one can be represented by its molecular formula . The compound features:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 216.63 g/mol |
| IUPAC Name | 1-(5-Chloro-2-(fluoromethoxy)phenyl)propan-2-one |
| InChI Key | UFGPFPXPJSTSAS-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)CC1=C(C=CC(=C1)Cl)OCF |
1-(5-Chloro-2-(fluoromethoxy)phenyl)propan-2-one can undergo several chemical reactions:
Common reagents for these reactions include sodium hydroxide for substitution and potassium permanganate for oxidation. Reaction conditions such as temperature and solvent choice (e.g., ethanol or dichloromethane) are critical for optimizing yields.
The mechanism of action for 1-(5-Chloro-2-(fluoromethoxy)phenyl)propan-2-one involves its interaction with biological targets, potentially including enzymes or receptors. The presence of chloro and fluoromethoxy groups enhances its reactivity and binding affinity:
1-(5-Chloro-2-(fluoromethoxy)phenyl)propan-2-one exhibits several notable physical properties:
The chemical properties include:
1-(5-Chloro-2-(fluoromethoxy)phenyl)propan-2-one has several scientific applications:
This compound's unique structure and reactivity make it a valuable asset in both academic research and industrial applications.
Chlorination is a critical step for introducing the chlorine substituent at the 5-position of the phenyl ring. Two primary methodologies are employed:
Table 1: Chlorination Method Comparison
| Method | Reagents/Conditions | Regioselectivity | Yield (%) |
|---|---|---|---|
| Electrophilic | Cl₂, AlCl₃, 25°C | Moderate | 65-75 |
| Directed Metalation | n-BuLi, C₂Cl₆, -78°C | High | 85-92 |
The fluoromethoxy (–OCH₂F) group is installed via nucleophilic displacement of activated precursors:
Two synthetic routes dominate for installing the propan-2-one chain:
Table 2: Propan-2-one Installation Methods
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Friedel-Crafts Acylation | ClCH₂COCl, AlCl₃, (CH₃CO)₂O | Single-pot oxidation | Overacylation side-reactions |
| Ketone Alkylation | ArMgBr, ClCH₂COCH₃ | Higher functional tolerance | Grignard instability |
Industrial synthesis prioritizes atom economy and catalytic recyclability:
Table 3: Industrial Process Parameters
| Step | Catalyst/Reactor | Temperature | Pressure | Yield (kg/batch) |
|---|---|---|---|---|
| Aromatic Chlorination | Microreactor, Cl₂ | 40°C | 1.5 bar | 50–60 |
| Fluoromethylation | SiO₂-KF, fixed bed | 80°C | 5 bar | 45–55 |
| Ketone Formation | AlCl₃ (0.1 eq), CPME | 55°C | Ambient | 65–75 |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6